molecular formula C16H16N2O4S4 B2417905 2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine CAS No. 896678-10-7

2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine

Cat. No.: B2417905
CAS No.: 896678-10-7
M. Wt: 428.55
InChI Key: ZNOSXNFRLKQGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine is a complex organic compound that features a thiazole ring substituted with various functional groups

Scientific Research Applications

2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have potential as a bioactive molecule, with research exploring its interactions with biological targets.

    Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs or as a lead compound in drug discovery.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The study of complex organic molecules like “2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine” is a vibrant field of research. Such compounds could potentially have applications in various areas such as medicinal chemistry, materials science, or synthetic methodology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the tosyl and thiophen-2-ylmethyl groups under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially converting sulfoxides back to sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-ylmethyl)phenylboronic acid: This compound shares the thiophen-2-ylmethyl group and can be used in similar synthetic applications.

    4-(methylsulfonyl)phenyl derivatives: These compounds have similar sulfonyl functional groups and can exhibit comparable chemical reactivity.

Uniqueness

2-(methylsulfonyl)-N-(thiophen-2-ylmethyl)-4-tosylthiazol-5-amine is unique due to the combination of its functional groups and the thiazole ring structure. This combination imparts specific chemical properties that can be advantageous in various applications, such as increased stability or reactivity under certain conditions.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S4/c1-11-5-7-13(8-6-11)26(21,22)15-14(17-10-12-4-3-9-23-12)24-16(18-15)25(2,19)20/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOSXNFRLKQGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.